molecular formula C21H22NO4+ B190311 Palmatine CAS No. 3486-67-7

Palmatine

Cat. No.: B190311
CAS No.: 3486-67-7
M. Wt: 352.4 g/mol
InChI Key: QUCQEUCGKKTEBI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Palmatine, a natural isoquinoline alkaloid, has been found to interact with several targets. One of the primary targets of this compound is Musashi-2 (MSI2) , an evolutionarily conserved RNA-binding protein . This compound has been identified as a functional MSI2 antagonist, inhibiting the MSI2-dependent growth of colorectal cancer cells . Additionally, this compound has been reported to have significant growth inhibitory effects on various human cancer cell lines .

Mode of Action

This compound’s potential mechanism of action is through reduced expression of PKC-α with a concurrent increase in the expression of tyrosine phosphorylation, activating the IRS-1-PI3K-AKT2 cascade and thus enhancing GLUT4 translocation . This mechanism has been observed in the context of insulin resistance, where this compound has been reported to possess antidiabetic properties . Furthermore, this compound has been found to bind directly to MSI2 at its C-terminal, inhibiting the MSI2-dependent growth of colorectal cancer cells .

Biochemical Pathways

This compound has been reported to affect several biochemical pathways. It has been found to enhance the activation of the Nrf2-related antioxidant pathway and inhibit the activation of the NLRP3-related pyroptosis pathway . These pathways play crucial roles in oxidative stress and inflammation, respectively . Additionally, this compound has been reported to induce mitophagy, a process crucial for maintaining mitochondrial function .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that glucuronidation and sulfation are the main metabolic pathways of this compound . In a study involving rats, it was found that after oral administration of this compound, the compound exhibited a half-life of approximately 187 minutes . The area under the plasma drug concentration-time curve (AUC) was found to be 280.30 mg•min•L⁻¹ , indicating the bioavailability of this compound .

Result of Action

This compound has been reported to have a wide range of molecular and cellular effects. It has been found to inhibit the viability and proliferation of breast cancer cells in a dose-dependent manner . This compound can also alleviate acute lung injury caused by particulate matter, reducing apoptosis and reactive oxygen species (ROS) levels, and improving mitochondrial damage . Furthermore, this compound has been found to restore mitochondrial function in an Alzheimer’s disease mouse model by selectively inducing mitophagy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in cellular experiments involving this compound, the compound was found to efficiently induce mitophagy in various human cell lines . In animal models, this compound has been shown to improve movement time and central square crossing time in open field tests, indicating that the compound’s action can be influenced by the environment and the physiological state of the organism .

Biochemical Analysis

Biochemical Properties

Palmatine interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown binding energies of −8.2 kcal/mol for PI3K gamma and −9.2 kcal/mol for PI3K alpha . The nature of these interactions is crucial in understanding the role of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have identified several in-vivo and in-vitro metabolites of this compound . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmatine can be synthesized from berberine or its salts through a series of chemical reactions. The process involves the use of formic acid, acetate, and other reagents under controlled temperature conditions (30-70°C) . The reaction typically involves the demethylation and oxidation of berberine to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using chromatographic techniques. For example, this compound can be extracted from the roots of Berberis cretica using methanol and purified by column chromatography filled with silica gel and Sephadex LH-20 resin .

Chemical Reactions Analysis

Types of Reactions: Palmatine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various reagents, such as halogens and acids, are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .

Scientific Research Applications

Palmatine has a wide range of scientific research applications:

Comparison with Similar Compounds

Palmatine is similar to other protoberberine alkaloids, such as:

This compound’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including Alzheimer’s disease, cancer, and diabetes .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQEUCGKKTEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide)
Record name Palmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048065
Record name Palmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3486-67-7
Record name Palmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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